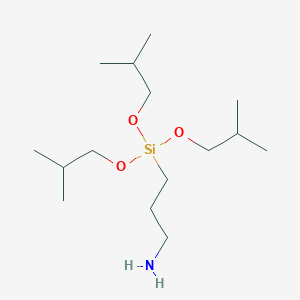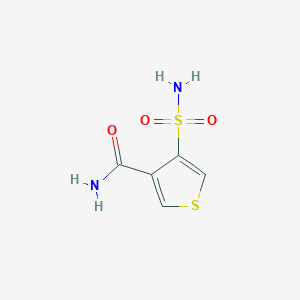![molecular formula C9H10N4O2 B15220183 Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B15220183.png)
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a heterocyclic compound with a unique structure that combines a pyrrole ring with a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate typically involves the cyclization of pyrrole derivatives. One common method includes the reaction of 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile with ethanol in the presence of concentrated sulfuric acid at elevated temperatures . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is a key intermediate in the synthesis of antiviral drugs, such as remdesivir, which has shown efficacy against RNA viruses.
Biology: It is used in the development of kinase inhibitors, which are crucial in cancer research.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit viral RNA polymerase, thereby preventing viral replication . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: Contains a similar pyrrolo[2,1-f][1,2,4]triazine moiety and is used as an antiviral drug.
Brivanib Alaninate: An antitumorigenic drug with a similar structural motif.
BMS-690514: An EGFR inhibitor used in cancer treatment.
Uniqueness
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of important pharmaceuticals highlight its versatility and significance in research and industry.
Propriétés
Formule moléculaire |
C9H10N4O2 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)8-11-7(10)6-4-3-5-13(6)12-8/h3-5H,2H2,1H3,(H2,10,11,12) |
Clé InChI |
SWJDOWLXIIDOEZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN2C=CC=C2C(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



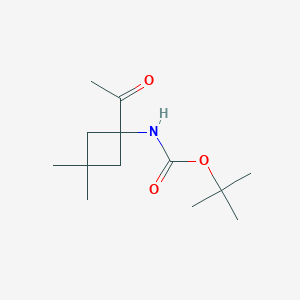
![1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15220109.png)

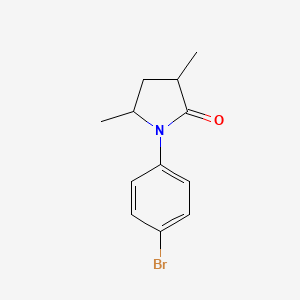

![1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15220136.png)
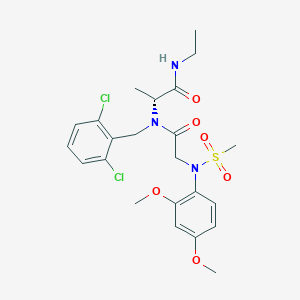

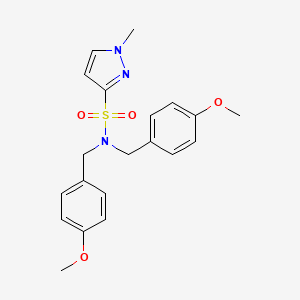
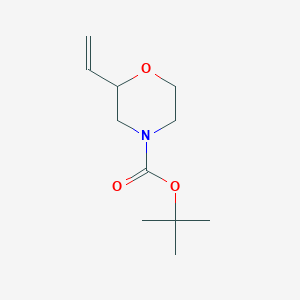
![4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15220184.png)
